(2S)-1-(benzylamino)-2-propanol is a chiral compound that belongs to the class of amino alcohols. It is characterized by a propanol backbone with a benzylamino substituent at the second carbon, which imparts specific stereochemical properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a building block for synthesizing biologically active molecules.
(2S)-1-(benzylamino)-2-propanol can be sourced from chemical suppliers like Sigma-Aldrich, which markets it as part of a collection of rare and unique chemicals aimed at early discovery researchers . Additionally, various synthetic routes have been documented in scientific literature, detailing its preparation and derivatives.
This compound is classified as an amino alcohol, specifically an α-amino alcohol due to the presence of both an amino group and a hydroxyl group on adjacent carbon atoms. Its stereochemical designation (2S) indicates the specific spatial arrangement of its atoms, which is crucial for its biological activity.
The synthesis of (2S)-1-(benzylamino)-2-propanol can be achieved through several methods. One common approach involves the alkylation of potassium phthalimide with appropriate halides followed by hydrolysis to yield the desired amino alcohol . Another method includes the use of chiral pool synthesis, where starting materials with known stereochemistry are utilized to ensure the optical purity of the final product.
The molecular structure of (2S)-1-(benzylamino)-2-propanol can be represented as follows:
(2S)-1-(benzylamino)-2-propanol can participate in various chemical reactions typical for amino alcohols:
The reactivity of (2S)-1-(benzylamino)-2-propanol is influenced by its functional groups, allowing it to serve as a versatile intermediate in organic synthesis.
The mechanism of action for (2S)-1-(benzylamino)-2-propanol primarily relates to its role in biological systems as an inhibitor or modulator of enzymatic activities. For example, derivatives of this compound have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme involved in neurotransmission.
Studies have shown that structural modifications on the benzylamine moiety can significantly affect binding affinity and selectivity towards target enzymes . Molecular modeling studies suggest that optimal interactions occur through hydrogen bonding and hydrophobic interactions within the active site of enzymes like acetylcholinesterase.
Relevant physicochemical parameters indicate that (2S)-1-(benzylamino)-2-propanol adheres to Lipinski’s rule of five, suggesting favorable drug-like properties .
(2S)-1-(benzylamino)-2-propanol serves as a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its applications include:
The chiral (S)-configuration at the C2 position of (2S)-1-(benzylamino)-2-propanol is a critical determinant of its biological activity. Studies on analogous γ-aminobutyric acid transporter 3 (GAT3) inhibitors reveal that enantiomeric divergence profoundly impacts target engagement. For example, conformationally constrained analogs of (S)-isoserine—structurally related to (2S)-1-(benzylamino)-2-propanol—demonstrate that only (2S,2'S) stereoisomers exhibit potent GAT3 inhibition (IC~50~ values <10 μM), while (2R,2'R) or meso forms show >50-fold reduced activity [2]. This underscores a strict geometric requirement for the orientation of the hydroxyl group, amino group, and benzyl moiety during target binding.
Enantiomeric separation techniques, such as polysaccharide-based chiral stationary phases, further validate the significance of stereopurity. Reversed-phase HPLC analyses confirm that minor alterations in solvent polarity or temperature can invert enantiomer elution orders, emphasizing the role of stereochemistry in molecular recognition [5].
Table 1: Impact of Stereochemistry on GAT3 Inhibition in Analogous Compounds
Compound | Configuration | hGAT3 IC~50~ (μM) | Selectivity vs. TauT |
---|---|---|---|
(S)-Isoserine | (S) | 180 ± 22 | 1-fold |
Azetidine analog | (2S,2'S) | 30 ± 4 | >6-fold |
Pyrrolidine analog | (2S,2'S) | 42 ± 5 | >53-fold |
Pyrrolidine analog | (2R,2'R) | >1,000 | Not active |
Data derived from [2].
Conformational rigidity and ligand flexibility govern the binding kinetics of (2S)-1-(benzylamino)-2-propanol to biological targets. Molecular dynamics (MD) simulations of related GAT3 inhibitors demonstrate that locked alicyclic scaffolds (e.g., azetidine or pyrrolidine rings) enhance binding affinity by reducing the entropic penalty during protein-ligand complexation. The optimal spacer length between the amino and hydroxyl groups is 3–4 atoms, mirroring the distance in (2S)-1-(benzylamino)-2-propanol [2].
In studies of Alzheimer’s disease targets, derivatives sharing the 1-benzylamino-2-hydroxyalkyl backbone exhibit distinct binding modes with β-secretase (BACE-1). MD trajectories reveal that the protonated tertiary amine forms salt bridges with catalytic aspartates (Asp32/Asp228), while the hydrophobic benzyl group occupies the S1 subsite [4]. Simulations further predict that N-substitution (e.g., diphenylmethyl) extends into auxiliary hydrophobic pockets, but bulky groups disrupt critical hydrogen bonds due to steric clashes [7].
The bioactivity of (2S)-1-(benzylamino)-2-propanol arises from a dual interaction paradigm:
Table 2: Intermolecular Forces Governing (2S)-1-(Benzylamino)-2-propanol Interactions
Interaction Type | Molecular Motif | Biological Role | Experimental Evidence |
---|---|---|---|
Hydrogen bonding | C2 hydroxyl group | Binds catalytic residues of BACE-1/GAT3 | IR kinetics [3] [6] |
Hydrophobic burial | Benzyl ring | Occupies S1/S2 subsites of targets | MD simulations [4] |
Steric exclusion | (S)-chiral center | Prevents non-productive binding conformations | Enantiomer activity assays [2] |
Alterations to this equilibrium—such as α-methylation or N-alkylation—abrogate activity by disrupting hydrogen-bond geometries or inducing steric clashes [2] [7]. Thus, the molecule’s efficacy hinges on preserving its hydrogen bond-hydrophobic duality.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7